molecular formula C12H17ClN2O2 B12083376 5-[(2-Chlorophenyl)methoxy]pentanehydrazide

5-[(2-Chlorophenyl)methoxy]pentanehydrazide

Cat. No.: B12083376
M. Wt: 256.73 g/mol
InChI Key: LYUUCWQZKJHUCD-UHFFFAOYSA-N
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Description

5-[(2-Chlorophenyl)methoxy]pentanehydrazide: is a chemical compound with the following structural formula:

C13H18ClNO\text{C}_{13}\text{H}_{18}\text{ClNO} C13​H18​ClNO

It consists of a pentane backbone with a methoxy group (–OCH₃) and a hydrazide functional group (–CONHNH₂) attached to the 2-position of a chlorobenzene ring. The compound’s systematic name is 7-chloro-5-(2-chlorophenyl)-3-methoxy-1-methyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one .

Preparation Methods

Synthetic Routes:: The synthesis of 5-[(2-Chlorophenyl)methoxy]pentanehydrazide involves several steps. One common approach is via the reaction of 2-chlorobenzoyl chloride with 1,5-pentanediamine. The resulting intermediate undergoes cyclization to form the benzodiazepinone ring. Subsequent methylation and chlorination yield the final product.

Reaction Conditions::

    Step 1: Reaction of 2-chlorobenzoyl chloride with 1,5-pentanediamine (base-catalyzed).

    Step 2: Cyclization of the intermediate under acidic conditions.

    Step 3: Methylation using methyl iodide.

    Step 4: Chlorination using N-chlorosuccinimide (NCS).

Industrial Production:: Industrial-scale production typically involves optimization of the synthetic route, purification, and scale-up processes.

Chemical Reactions Analysis

Reactions::

Common Reagents and Conditions::

    Oxidation: Oxidizing agents (e.g., KMnO₄, PCC).

    Reduction: Reducing agents (e.g., LiAlH₄, NaBH₄).

    Substitution: Nucleophiles (e.g., NH₂OH, NaN₃).

Major Products::
  • Oxidation: Methoxy group converted to hydroxyl group.
  • Reduction: Carbonyl group reduced to alcohol.

Scientific Research Applications

    Chemistry: Used as a building block in organic synthesis.

    Biology: Investigated for potential biological activities (e.g., antimicrobial, antitumor).

    Medicine: Research on its pharmacological properties and potential drug development.

    Industry: May find applications in specialty chemicals or pharmaceuticals.

Mechanism of Action

The exact mechanism of action remains an active area of research. It likely involves interactions with specific molecular targets or pathways, but further studies are needed to elucidate these details.

Comparison with Similar Compounds

While 5-[(2-Chlorophenyl)methoxy]pentanehydrazide is unique due to its benzodiazepinone scaffold, similar compounds include other benzodiazepines and related heterocycles.

Properties

Molecular Formula

C12H17ClN2O2

Molecular Weight

256.73 g/mol

IUPAC Name

5-[(2-chlorophenyl)methoxy]pentanehydrazide

InChI

InChI=1S/C12H17ClN2O2/c13-11-6-2-1-5-10(11)9-17-8-4-3-7-12(16)15-14/h1-2,5-6H,3-4,7-9,14H2,(H,15,16)

InChI Key

LYUUCWQZKJHUCD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)COCCCCC(=O)NN)Cl

Origin of Product

United States

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